4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a trimethoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The trimethoxybenzoate group can be introduced through esterification reactions using trimethoxybenzoic acid and an appropriate alcohol, typically under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The trimethoxybenzoate group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Trimethoxybenzoate esters: Compounds with the trimethoxybenzoate group also show similar properties and uses.
Uniqueness
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl 3,4,5-trimethoxybenzoate is unique due to the combination of the isoindoline-1,3-dione and trimethoxybenzoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H23NO7 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H23NO7/c1-31-21-14-17(15-22(32-2)23(21)33-3)26(30)34-18-10-8-16(9-11-18)12-13-27-24(28)19-6-4-5-7-20(19)25(27)29/h4-11,14-15H,12-13H2,1-3H3 |
InChI Key |
LEFTXSVAHBPMFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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